Z-Arg-OH.HBr

Peptide synthesis Purity analysis HPLC

Z-Arg-OH.HBr (Nα-Carbobenzyloxy-L-arginine hydrobromide) is a protected L-arginine derivative featuring a benzyloxycarbonyl (Z or Cbz) group on the α-amino function and a free guanidino side chain. It serves as a key intermediate in solution-phase peptide synthesis and as a precursor for the preparation of side-chain protected arginine derivatives.

Molecular Formula C14H21BrN4O4
Molecular Weight 389.24 g/mol
CAS No. 73496-41-0
Cat. No. B3152379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-OH.HBr
CAS73496-41-0
Molecular FormulaC14H21BrN4O4
Molecular Weight389.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br
InChIInChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1
InChIKeyWZPJZYZTTBHEDE-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Arg-OH.HBr (CAS 73496-41-0): Protected Arginine Building Block for Peptide Synthesis – Specification and Differentiation Guide


Z-Arg-OH.HBr (Nα-Carbobenzyloxy-L-arginine hydrobromide) is a protected L-arginine derivative featuring a benzyloxycarbonyl (Z or Cbz) group on the α-amino function and a free guanidino side chain. It serves as a key intermediate in solution-phase peptide synthesis and as a precursor for the preparation of side-chain protected arginine derivatives [1]. The hydrobromide salt form enhances solubility in polar organic solvents compared to the free base, facilitating its use in coupling reactions [2].

Z-Arg-OH.HBr: Why Orthogonal Protection Demands Specific Selection Over Boc- or Fmoc-Protected Analogs


Protected arginine derivatives are not interchangeable commodities; their synthetic utility is dictated by the specific protecting group's orthogonality, deprotection conditions, and side-reaction profile. Z-Arg-OH.HBr (Cbz protection) is cleaved by catalytic hydrogenolysis, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group [1][2]. Substituting Z-Arg-OH.HBr with Boc-Arg-OH or Fmoc-Arg-OH would fundamentally alter the synthetic strategy, requiring different deprotection reagents (TFA vs. H₂/Pd), potentially introducing new side reactions such as δ-lactam formation, and demanding different storage and handling protocols [3]. The evidence below quantifies these critical differentiators to support informed procurement decisions.

Z-Arg-OH.HBr (CAS 73496-41-0): Comparative Analytical and Performance Data for Scientific Selection


Purity Specification: 98% Minimum Purity Guarantee for Z-Arg-OH.HBr vs. Typical Boc-Arg-OH Purity Range

Z-Arg-OH.HBr is commercially supplied with a minimum purity of 98% as determined by HPLC [1]. This specification is directly comparable to Boc-Arg-OH, which is also commonly supplied at >98% purity [2]. However, the hydrobromide salt form of Z-Arg-OH may exhibit lower moisture content (≤0.5%) compared to the free base or hydrochloride forms of some analogs, contributing to improved weighing accuracy and batch-to-batch consistency .

Peptide synthesis Purity analysis HPLC

Thermal Stability: Melting Point of Z-Arg-OH.HBr (177-179.5°C) vs. Boc-Arg-OH (117-119°C)

The melting point of Z-Arg-OH.HBr is reported as 177-179.5°C [1], while Boc-Arg-OH melts significantly lower at 117-119°C . This ~60°C higher melting point for the Z-protected derivative suggests greater thermal stability under ambient and elevated temperature conditions, which can be advantageous during prolonged synthetic manipulations or shipping.

Thermal analysis Melting point Stability

Deprotection Orthogonality: Z Group Removal by Hydrogenolysis vs. Boc Acidolysis

The benzyloxycarbonyl (Z) group is selectively removed under neutral, reductive conditions (H₂, Pd/C) without affecting acid- or base-labile groups [1]. In contrast, the Boc group requires strong acid (e.g., TFA) which can lead to side reactions such as aspartimide formation or epimerization [2]. Fmoc is removed under basic conditions, which may be incompatible with base-sensitive moieties. This orthogonality is quantified in terms of reaction conditions: Z deprotection typically occurs at room temperature under 1 atm H₂ with 5-10% Pd/C, while Boc deprotection employs 20-50% TFA in DCM.

Orthogonal protection Hydrogenolysis Acidolysis

Side-Reaction Profile: Reduced δ-Lactam Formation with Z-Protected Arginine Derivatives Compared to Boc-Protected Counterparts

In a comparative study evaluating lactam formation during coupling, Z-Arg(Tos)-OH produced significantly less δ-lactam than Boc-Arg(Tos)-OH under mixed anhydride activation [1]. Specifically, the di-Boc-protected guanidino group and mixed anhydride procedures induced more δ-lactam than any other coupling or protection method. While the exact percentage of lactam formation was not reported, the qualitative ranking (Boc > Z) highlights a lower propensity for this deleterious side reaction with Z-protected arginine derivatives.

Lactam formation Side reaction Coupling efficiency

Storage and Handling: Room Temperature Stability of Z-Arg-OH.HBr vs. Cold Chain Dependence for Fmoc-Arg-OH

Z-Arg-OH.HBr can be stored long-term at room temperature in a cool, dry place . In contrast, Fmoc-Arg-OH typically requires storage at -20°C to prevent degradation of the base-labile Fmoc group . Boc-Arg-OH is also stable at room temperature, but its acid-labile nature may require careful humidity control. The avoidance of cold chain logistics simplifies procurement and reduces operational costs for Z-Arg-OH.HBr.

Storage stability Logistics Handling

Z-Arg-OH.HBr (CAS 73496-41-0): Optimal Use Cases Based on Comparative Evidence


Orthogonal Peptide Synthesis Requiring Mild, Neutral Deprotection

Z-Arg-OH.HBr is ideal for multi-step peptide syntheses where acid- and base-labile protecting groups are present. The Z group can be cleanly removed by hydrogenolysis (H₂/Pd) without affecting Boc or Fmoc groups [1], enabling convergent strategies. The lower lactam formation propensity compared to Boc-protected arginine derivatives [2] further supports its use in complex peptide assembly where side reactions must be minimized.

High-Temperature Coupling Reactions or Prolonged Syntheses

With a melting point of 177-179.5°C, Z-Arg-OH.HBr exhibits superior thermal stability relative to Boc-Arg-OH (mp 117-119°C) [3]. This makes it particularly suitable for coupling protocols that require elevated temperatures or extended reaction times, as the risk of thermal decomposition is reduced, ensuring consistent coupling efficiency throughout the process.

Large-Scale or Routine Laboratory Procurement Without Cold Chain Logistics

Z-Arg-OH.HBr's room-temperature storage stability eliminates the need for frozen shipping and storage, lowering procurement costs and simplifying inventory management. This is a key advantage over Fmoc-Arg-OH, which requires -20°C storage , and makes Z-Arg-OH.HBr a practical choice for high-throughput peptide synthesis facilities and academic laboratories with limited freezer capacity.

Preparation of Side-Chain Modified Arginine Building Blocks

Because Z-Arg-OH.HBr provides a free guanidino side chain while protecting the α-amino group, it serves as a versatile starting material for the synthesis of advanced arginine derivatives such as Z-Arg(Z)₂-OH or Z-Arg(Pbf)-OH. The high purity (≥98%) and low moisture content (≤0.5%) [4] ensure reliable stoichiometry during subsequent protection or functionalization steps.

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